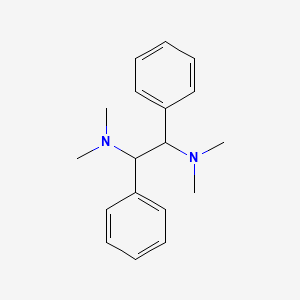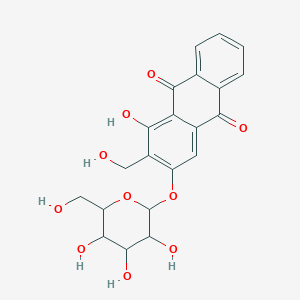
Lucidin3-O-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lucidin 3-O-glucoside is a natural anthraquinone glycoside compound isolated from the roots of Rubia cordifolia . It is known for its potential medicinal properties and is used in various fields of scientific research . The molecular formula of Lucidin 3-O-glucoside is C21H20O10, and it has a molecular weight of 432.38 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lucidin 3-O-glucoside is primarily obtained through natural extraction from the roots of Rubia cordifolia . The extraction process involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material . The compound can also be synthesized through enzymatic glycosylation, where lucidin is glycosylated using specific glycosyltransferase enzymes .
Industrial Production Methods
Industrial production of Lucidin 3-O-glucoside typically involves large-scale extraction from plant sources. The process includes harvesting the roots of Rubia cordifolia, followed by drying and grinding the plant material. The powdered material is then subjected to solvent extraction, and the extract is purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC) to obtain pure Lucidin 3-O-glucoside .
Analyse Des Réactions Chimiques
Types of Reactions
Lucidin 3-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Substitution reactions involve the replacement of functional groups in the compound, often using reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of Lucidin 3-O-glucoside, which may exhibit different biological activities .
Applications De Recherche Scientifique
Lucidin 3-O-glucoside has a wide range of applications in scientific research:
Mécanisme D'action
Lucidin 3-O-glucoside exerts its effects through various molecular mechanisms. It is known to inhibit protein kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and division . The compound also induces apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Additionally, it has been shown to inhibit neopterin production, which is associated with immune response modulation .
Comparaison Avec Des Composés Similaires
Lucidin 3-O-glucoside is an anthraquinone glycoside, and it can be compared with other similar compounds such as:
Cyanidin 3-O-glucoside: Another anthocyanin glycoside known for its antioxidant and anti-inflammatory properties.
Delphinidin 3-O-glucoside: Known for its potential anticancer and anti-inflammatory effects.
Pelargonidin 3-O-glucoside: Exhibits antioxidant and anti-inflammatory activities.
Lucidin 3-O-glucoside is unique due to its specific glycosylation pattern and its potent kinase inhibitory activity, which distinguishes it from other anthraquinone glycosides .
Propriétés
Formule moléculaire |
C21H20O10 |
|---|---|
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
1-hydroxy-2-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H20O10/c22-6-11-12(30-21-20(29)19(28)18(27)13(7-23)31-21)5-10-14(17(11)26)16(25)9-4-2-1-3-8(9)15(10)24/h1-5,13,18-23,26-29H,6-7H2 |
Clé InChI |
HJEFZICGRGZBDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)CO)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate](/img/structure/B15286691.png)

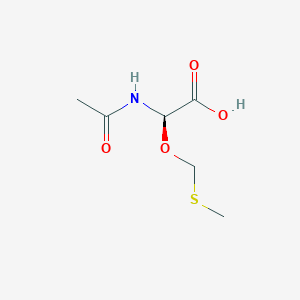
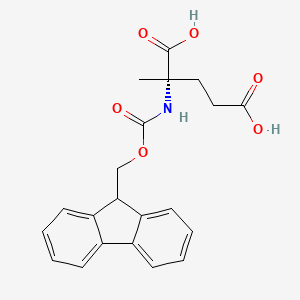
![1-phenyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine;phthalic acid](/img/structure/B15286711.png)

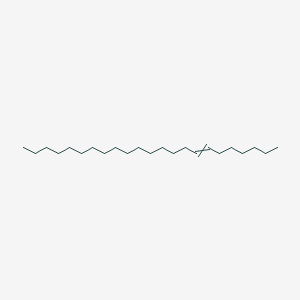

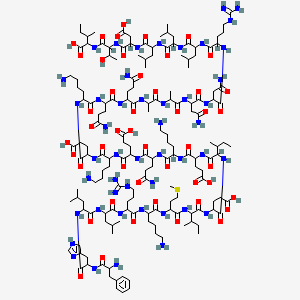
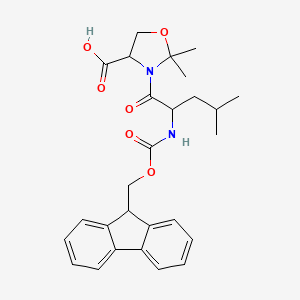
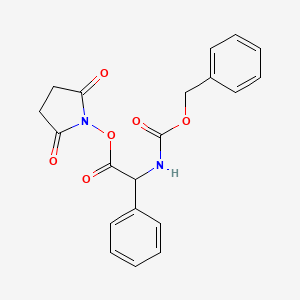
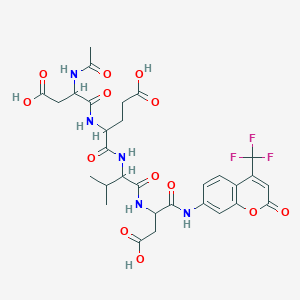
![(3R)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid](/img/structure/B15286775.png)
